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Compound of Interest

Compound Name:
N-(4-Aminophenyl)-4-

methylbenzenesulfonamide

Cat. No.: B1331136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-
Aminophenyl)-4-methylbenzenesulfonamide (CAS No: 6380-08-1). Due to the limited

availability of a complete, publicly accessible dataset, this guide combines available information

with predicted spectroscopic values based on analogous structures. This document is intended

to serve as a valuable resource for the synthesis, characterization, and application of this

compound in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-(4-Aminophenyl)-4-
methylbenzenesulfonamide.

Table 1: Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1331136?utm_src=pdf-interest
https://www.benchchem.com/product/b1331136?utm_src=pdf-body
https://www.benchchem.com/product/b1331136?utm_src=pdf-body
https://www.benchchem.com/product/b1331136?utm_src=pdf-body
https://www.benchchem.com/product/b1331136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3450-3350 Strong, Broad
N-H stretch (asymmetric and

symmetric, -NH₂)

~3250 Medium N-H stretch (-SO₂NH-)

~3100-3000 Medium Aromatic C-H stretch

~1620-1580 Strong
N-H bend (-NH₂) and Aromatic

C=C stretch

~1500 Strong Aromatic C=C stretch

~1340-1310 Strong Asymmetric SO₂ stretch

~1170-1150 Strong Symmetric SO₂ stretch

~900 Medium S-N stretch

~830 Strong
p-disubstituted benzene C-H

bend

Note: These are predicted values based on typical vibrational frequencies for sulfonamides and

aromatic amines. Actual values may vary.

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.60 Doublet 2H
Aromatic H (ortho to -

SO₂)

~7.25 Doublet 2H
Aromatic H (meta to -

SO₂)

~6.85 Doublet 2H
Aromatic H (ortho to -

NH₂)

~6.60 Doublet 2H
Aromatic H (meta to -

NH₂)

~5.50 Broad Singlet 2H -NH₂

~9.80 Singlet 1H -SO₂NH-

~2.35 Singlet 3H -CH₃

Solvent: DMSO-d₆. These are predicted chemical shifts. A ¹H NMR spectrum is reported to be

available from Sigma-Aldrich, but the specific data is not publicly available.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
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Chemical Shift (δ, ppm) Assignment

~145.0 Aromatic C (para to -NH₂)

~143.0 Aromatic C (para to -CH₃)

~138.0 Aromatic C (ipso to -SO₂)

~129.5 Aromatic C (meta to -CH₃)

~127.0 Aromatic C (ortho to -SO₂)

~125.0 Aromatic C (ipso to -NH)

~122.0 Aromatic C (ortho to -NH₂)

~114.0 Aromatic C (meta to -NH₂)

~21.0 -CH₃

Solvent: DMSO-d₆. These are predicted chemical shifts based on analogous structures.

Table 4: Mass Spectrometry (MS) Data (Predicted)
m/z Relative Intensity (%) Assignment

262 High [M]⁺ (Molecular Ion)

172 Medium [M - C₆H₅NH]⁺

155 High [CH₃C₆H₄SO₂]⁺

107 Medium [NH₂C₆H₄NH]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of N-(4-
Aminophenyl)-4-methylbenzenesulfonamide.
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Synthesis Protocol
A reported synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide involves the

reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Materials:

p-Toluenesulfonyl chloride

p-Phenylenediamine

Distilled water

Sodium carbonate solution (e.g., 1 M)

Methanol (for recrystallization)

Procedure:

Dissolve p-phenylenediamine in distilled water in a round-bottom flask equipped with a

magnetic stirrer.

Slowly add p-toluenesulfonyl chloride to the stirring solution at room temperature.

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a

sodium carbonate solution.

Continue stirring the reaction mixture for several hours until the reaction is complete

(monitoring by TLC is recommended).

Collect the resulting precipitate by vacuum filtration.

Wash the precipitate thoroughly with distilled water to remove any unreacted starting

materials and salts.

Dry the crude product in a desiccator or a vacuum oven.

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain purified

crystals of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
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Spectroscopic Analysis Protocols
Instrumentation:

Fourier Transform Infrared (FT-IR) Spectrometer

Sample Preparation (KBr Pellet Method):

Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent

pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and

subtract it from the sample spectrum.

Instrumentation:

NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Data Acquisition for ¹H NMR:

Tune and shim the spectrometer for the specific sample and solvent.
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Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition

time, relaxation delay).

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).

Data Acquisition for ¹³C NMR:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans will likely be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Instrumentation:

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or

Electrospray Ionization - ESI).

Sample Preparation (for EI):

Introduce a small amount of the solid sample directly into the ion source via a direct insertion

probe.

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced

via a gas chromatograph (GC-MS).

Data Acquisition:

Set the ionization energy (typically 70 eV for EI).

Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Visualizations
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The following diagrams illustrate key workflows and relationships relevant to the analysis of N-
(4-Aminophenyl)-4-methylbenzenesulfonamide.
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Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
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Caption: Correlation of functional groups with spectroscopic signals.

To cite this document: BenchChem. [Spectroscopic Profile of N-(4-Aminophenyl)-4-
methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1331136#spectroscopic-data-for-n-4-
aminophenyl-4-methylbenzenesulfonamide]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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